

2-Hydroxyisonicotinonitrile CAS number 94805-51-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxyisonicotinonitrile

Cat. No.: B2441418

[Get Quote](#)

An In-depth Technical Guide to **2-Hydroxyisonicotinonitrile** (CAS Number: 94805-51-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **2-Hydroxyisonicotinonitrile**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, synthesis strategies, and its emerging applications as a versatile building block in the creation of novel therapeutic agents. This document synthesizes current knowledge, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Introduction: The Chemical Identity and Significance of 2-Hydroxyisonicotinonitrile

2-Hydroxyisonicotinonitrile, also known by its synonyms 2-oxo-1,2-dihydropyridine-4-carbonitrile and 4-cyano-2-pyridone, is a pyridinone derivative characterized by a nitrile group at the C4 position and a hydroxyl group at the C2 position.^[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis. The pyridinone core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.

[2] The presence of the nitrile group offers a handle for diverse chemical transformations, further expanding its synthetic utility.

The compound exists in tautomeric equilibrium between the pyridinone and hydroxypyridine forms, a common feature of 2- and 4-hydroxypyridines. This tautomerism can influence its reactivity and interaction with biological targets.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in experimental settings.

Key Physicochemical Properties

Property	Value	Source
CAS Number	94805-51-3	[1][3][4][5][6]
Molecular Formula	C ₆ H ₄ N ₂ O	[1][3][4][5]
Molecular Weight	120.11 g/mol	[1][3][4][5]
Melting Point	285-288°C	[3]
Appearance	Off-white to light yellow powder	[6]
Purity	≥95% - 98% (typical commercial grades)	[4][5]
IUPAC Name	2-oxo-1H-pyridine-4-carbonitrile	[1]

Safety and Handling

2-Hydroxyisonicotinonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

- Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.^[3]
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.^[3] If swallowed, seek immediate medical attention. In case of inhalation, move the person to fresh air.
- Storage: Store in a cool, dry, and well-ventilated place.

Synthesis and Reactivity

The synthesis of **2-Hydroxyisonicotinonitrile** and its derivatives often involves multicomponent reactions, highlighting the efficiency of modern synthetic strategies.

General Synthesis Route

A common and efficient method for synthesizing the 2-oxonicotinonitrile core involves a one-pot condensation reaction.^{[2][7]} This typically includes the reaction of an active methylene compound like ethyl cyanoacetate or malononitrile with a 1,3-dicarbonyl compound or its equivalent in the presence of a base and an ammonium source.^{[2][7]}

```
// Nodes A [label="Ethyl Cyanoacetate\n+ Aldehyde/Ketone", fillcolor="#F1F3F4",  
fontcolor="#202124"]; B [label="Ammonium Acetate\n(Ammonia Source)", fillcolor="#F1F3F4",  
fontcolor="#202124"]; C [label="One-Pot Condensation\n(Refluxing Ethanol)",  
fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; D [label="2-Oxonicotinonitrile Core",  
fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; E  
[label="Purification\n(Crystallization/Chromatography)", fillcolor="#FBBC05",  
fontcolor="#202124"]; F [label="2-Hydroxyisonicotinonitrile\nDerivative", fillcolor="#EA4335",  
fontcolor="#FFFFFF", shape=octagon];
```

```
// Edges A -> C; B -> C; C -> D [label="Cyclization &\nAromatization"]; D -> E; E -> F; } DOT
```

Caption: Generalized workflow for the synthesis of 2-oxonicotinonitrile derivatives.

Key Reactivity Insights

The reactivity of **2-Hydroxyisonicotinonitrile** is governed by its functional groups:

- Nitrile Group: The cyano group is a versatile functional handle. It can undergo hydrolysis to a carboxylic acid or an amide, reduction to an amine, or participate in cycloaddition reactions. The electron-withdrawing nature of the nitrile group influences the reactivity of the pyridine ring.
- Pyridinone Ring: The nitrogen atom in the ring can be alkylated or glycosylated, a key step in the synthesis of nucleoside analogues.^[2] The oxo group can also undergo O-alkylation under certain conditions.^[2]
- Tautomerism: The keto-enol tautomerism between the 2-pyridone and 2-hydroxypyridine forms can dictate the regioselectivity of its reactions.

Applications in Drug Discovery and Development

The 2-pyridinone motif is a cornerstone in medicinal chemistry, and **2-Hydroxyisonicotinonitrile** serves as a valuable starting material for compounds with diverse therapeutic potential.^[2]

As a Scaffold for Biologically Active Molecules

Derivatives of 2-oxonicotinonitrile have demonstrated a broad spectrum of biological activities, including:

- Antiviral Agents: Nucleoside analogues derived from 2-oxonicotinonitriles have shown promising activity against viruses such as SARS-CoV and influenza A (H5N1).^[2]
- Antimicrobial Agents: Certain derivatives have exhibited activity against Gram-positive bacteria, such as *Bacillus subtilis*.^[2]
- Enzyme Inhibitors: The pyridine ring system can interact with the active sites of various enzymes, making it a target for the design of specific inhibitors.

The development of new drugs often relies on the creation of libraries of related compounds to screen for biological activity.^{[8][9]} **2-Hydroxyisonicotinonitrile** is an ideal starting point for generating such libraries due to its facile derivatization at multiple positions.

Experimental Protocol: Synthesis of a 2-Oxonicotinonitrile Derivative

This protocol is a representative example of the synthesis of a diaryl-substituted 2-oxonicotinonitrile, adapted from published procedures.[\[2\]](#)

Objective: To synthesize a 4,6-diaryl-2-oxonicotinonitrile derivative.

Materials:

- Aromatic aldehyde (e.g., p-chlorobenzaldehyde)
- Aromatic ketone (e.g., 2-acetylpyridine)
- Ethyl cyanoacetate
- Ammonium acetate
- Ethanol

Procedure:

- To a round-bottom flask, add equimolar amounts of the aromatic aldehyde, aromatic ketone, and ethyl cyanoacetate in ethanol.
- Add a molar excess of ammonium acetate to the mixture.
- Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product will often precipitate out of the solution. Collect the solid by filtration.
- Wash the solid with cold ethanol to remove any unreacted starting materials.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-oxonicotinonitrile derivative.

- Characterize the final product using appropriate analytical techniques (^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy).

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the characterization and quantification of **2-Hydroxyisonicotinonitrile** and its derivatives.

Chromatographic Techniques

- High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of **2-Hydroxyisonicotinonitrile** and for monitoring the progress of reactions involving this compound.^[10] A typical method would employ a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with UV detection.
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.^{[10][11]} This technique is invaluable for identifying reaction byproducts and for pharmacokinetic studies of drug candidates derived from **2-Hydroxyisonicotinonitrile**.^[11]

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for the structural elucidation of **2-Hydroxyisonicotinonitrile** and its derivatives, providing detailed information about the chemical environment of each atom.
- Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule, such as the nitrile (C≡N) and carbonyl (C=O) stretching vibrations.
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Conclusion and Future Perspectives

2-Hydroxyisonicotinonitrile is a molecule of considerable interest to the scientific community, particularly those involved in drug discovery and development. Its versatile reactivity and the established biological importance of the 2-pyridinone scaffold make it a valuable building block

for the synthesis of novel therapeutic agents. Future research will likely focus on expanding the library of derivatives, exploring new synthetic methodologies, and conducting in-depth biological evaluations to unlock the full therapeutic potential of this promising heterocyclic compound. The continued investigation into its properties and applications will undoubtedly contribute to the advancement of medicinal chemistry and the development of new treatments for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxyisonicotinonitrile | C₆H₄N₂O | CID 2761051 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. 2-Hydroxyisonicotinonitrile, CasNo.94805-51-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jiaheng.lookingchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bocsci.com [bocsci.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Hydroxyisonicotinonitrile CAS number 94805-51-3]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2441418#2-hydroxyisonicotinonitrile-cas-number-94805-51-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com